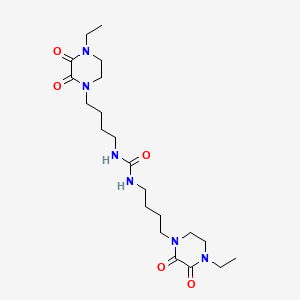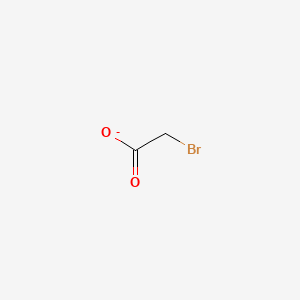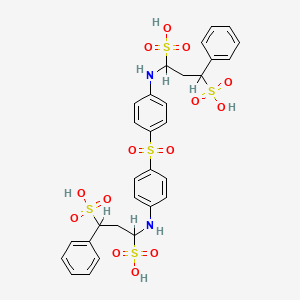
Camoensine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camoensine is a member of indolizines, an organic heterotetracyclic compound, a bridged compound and a delta-lactam.
Aplicaciones Científicas De Investigación
Phytochemical Screening and Potential Therapeutic Properties
A study aimed at finding substances of pharmacological interest in various medicinal plants, including Camoensine, highlighted its potential in the treatment of obesity and other diseases. The research emphasized the importance of phytochemical screenings and the discovery of bioactive compounds, particularly phenolic compounds, saponins, and dietary fiber in plants like Camoensine (Simão et al., 2014).
Chemotaxonomic Characterization in Plant Species
In the botanical field, Camoensine's presence in certain plant species, such as Orphanodendron, has been used to support phylogenetic classifications. The detection of Camoensine and related alkaloids in these plants has contributed to understanding their placement within the Papilionoideae subfamily, offering insights into plant taxonomy and evolutionary relationships (Kite, 2017).
Convergent Evolution in Photosynthesis
Research on Crassulacean acid metabolism (CAM), a water-use efficient adaptation of photosynthesis, suggests the possibility of convergent evolution involving compounds like Camoensine. The study on Kalanchoë, a CAM species, indicates that changes in protein sequence and gene expression, potentially involving compounds like Camoensine, underpin this evolutionary adaptation. This research provides insights into the molecular mechanisms of CAM and its independent emergence in plant species (Yang et al., 2017).
Potential in Tumor Therapy
An in vitro study assessing a variety of natural extracts for tumoricidal effects included Camoensine. This research contributes to the understanding of the potential use of natural compounds, including Camoensine, in cancer treatment and chemotherapy drug discovery (Mazzio & Soliman, 2009).
Chemotaxonomic Markers in Genus Melolobium
Camoensine has been characterized as a major alkaloid in various species of the genus Melolobium. This finding is significant for chemotaxonomic studies, helping to differentiate and classify plant species based on their chemical profiles. The presence of Camoensine and other alkaloids in Melolobium species contributes to understanding the genus's phytochemical diversity (Wyk et al., 1988).
Propiedades
Número CAS |
58845-83-3 |
|---|---|
Nombre del producto |
Camoensine |
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
(1R,9S,10R)-7,14-diazatetracyclo[7.6.1.02,7.010,14]hexadeca-2,4-dien-6-one |
InChI |
InChI=1S/C14H18N2O/c17-14-5-1-3-13-10-7-11(9-16(13)14)12-4-2-6-15(12)8-10/h1,3,5,10-12H,2,4,6-9H2/t10-,11+,12-/m1/s1 |
Clave InChI |
BQLVLWNCTINETI-GRYCIOLGSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H]3C[C@H](CN2C1)C4=CC=CC(=O)N4C3 |
SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
SMILES canónico |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine](/img/structure/B1195933.png)

![5-(2-Imidazolinyl)-2-[2-(4-hydroxyphenyl)-5-benzimidazolyl]benzimidazole](/img/structure/B1195937.png)
![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)







